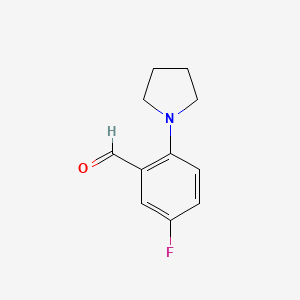

5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde

Description

Historical Context and Discovery

The development of this compound emerged from the broader historical progression of fluorinated aromatic compounds in organic chemistry. Benzaldehyde itself was first extracted in 1803 by the French pharmacist Martrès during his investigations of amygdalin from bitter almonds. The subsequent work by Pierre Robiquet and Antoine Boutron Charlard led to the isolation of pure benzaldehyde, with Friedrich Wöhler and Justus von Liebig achieving the first synthetic preparation in 1832. The introduction of fluorine substituents into aromatic aldehydes represents a much more recent development, coinciding with advances in fluorination chemistry during the mid-to-late twentieth century.

The specific compound this compound was catalogued in chemical databases with the Chemical Abstracts Service registry number 1028090-05-2. The compound's development reflects the growing interest in fluorinated heterocycles and their applications in medicinal chemistry, where fluorine substitution often enhances biological activity and metabolic stability. The pyrrolidine substitution pattern adds another layer of complexity, as nitrogen-containing heterocycles have long been recognized for their pharmacological relevance and synthetic utility.

The creation and study of this compound aligns with the historical trajectory of aromatic aldehyde chemistry, which has evolved from simple natural product isolation to sophisticated synthetic methodologies targeting specific substitution patterns. The combination of fluorine and pyrrolidine substituents represents contemporary approaches to molecular design that prioritize both electronic modulation and three-dimensional structural diversity.

Nomenclature and Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry naming conventions for substituted aromatic aldehydes. The compound's formal name reflects the benzaldehyde core structure with positional descriptors for the fluorine atom at the 5-position and the pyrrolidine substituent at the 2-position. Alternative nomenclature systems may refer to this compound as 5-fluoro-2-pyrrolidin-1-ylbenzaldehyde, emphasizing the direct connection between the aromatic ring and the pyrrolidine nitrogen atom.

From a chemical classification perspective, this compound belongs to several overlapping categories. Primarily, it functions as an aromatic aldehyde, characterized by the presence of the formyl functional group (-CHO) directly attached to an aromatic benzene ring. The aldehyde functional group itself represents a critical classification, as aldehydes constitute a fundamental class of organic compounds with the general structure R-CHO, where the carbonyl carbon is bonded to hydrogen and another substituent. The compound additionally qualifies as a fluorinated aromatic compound, placing it within the important subset of organofluorine chemistry that has become increasingly significant in pharmaceutical and materials applications.

Table 1: Molecular Identification Data for this compound

The heterocyclic nature of the pyrrolidine substituent further classifies this compound within the realm of nitrogen-containing heterocycles, specifically as a saturated five-membered ring system attached to an aromatic framework. This structural combination places the compound at the intersection of several important chemical classes, contributing to its versatility as a synthetic intermediate and research tool.

Significance in Organic Chemistry Research

The significance of this compound in organic chemistry research stems from its unique combination of functional groups and substitution patterns that offer distinct reactivity profiles. The aldehyde functional group serves as a versatile electrophilic center, readily participating in nucleophilic addition reactions, condensation processes, and oxidation-reduction transformations. The characteristic infrared absorption near 1700 cm⁻¹ and the distinctive nuclear magnetic resonance signal around δH 9.5-10 in proton spectra make aldehydes readily identifiable and trackable in synthetic sequences.

The fluorine substituent at the 5-position introduces significant electronic effects that modulate the compound's reactivity. Fluorine's high electronegativity and small size create unique steric and electronic environments that can enhance selectivity in chemical transformations. The electron-withdrawing nature of fluorine increases the electrophilicity of the aldehyde carbonyl carbon, potentially accelerating nucleophilic addition reactions while simultaneously influencing the aromatic ring's reactivity toward electrophilic substitution processes.

The pyrrolidine substituent adds another dimension of chemical significance through its electron-donating properties and potential for coordination chemistry applications. The nitrogen atom's lone pair can participate in hydrogen bonding interactions, metal coordination, and serve as a nucleophilic center in appropriate reaction conditions. This creates an interesting electronic push-pull system where the electron-donating pyrrolidine and electron-withdrawing fluorine create complementary effects on the aromatic system.

Research applications of this compound likely include its use as a building block for more complex molecular architectures, particularly in medicinal chemistry where fluorinated heterocycles frequently appear in bioactive compounds. The aldehyde functionality provides a convenient handle for further elaboration through carbon-carbon bond formation, while the existing substitution pattern offers opportunities for regioselective functionalization of the aromatic ring.

Position in Modern Chemical Libraries

The position of this compound within modern chemical libraries reflects the compound's recognition as a valuable synthetic intermediate and research tool. Its presence in major chemical databases, including PubChem maintained by the National Center for Biotechnology Information, indicates its significance within the broader chemical community. PubChem, which contains over 100 million unique chemical structures as of recent counts, serves as a comprehensive repository for chemical information accessible to researchers worldwide.

The compound's cataloguing in commercial chemical suppliers' databases demonstrates its availability for research applications and suggests ongoing demand from the scientific community. Companies such as BLDPharm maintain detailed specifications including purity standards and storage conditions, indicating the compound's stability profile and handling requirements for research applications. The molecular weight of 193.22 g/mol places it within an optimal range for many synthetic applications, neither too small to lack functional complexity nor too large to present handling difficulties.

Table 2: Database and Commercial Availability Information

| Database/Supplier | Identifier | Availability Status | Reference |

|---|---|---|---|

| Chemical Abstracts Service | 1028090-05-2 | Registered | |

| MDL Number | MFCD11639745 | Catalogued | |

| Commercial Suppliers | Multiple listings | Available |

The compound's integration into modern chemical libraries also reflects broader trends in fluorine chemistry and heterocycle development. The systematic organization of such compounds within searchable databases enables researchers to identify structural analogs, plan synthetic routes, and assess potential applications based on known properties of related structures. This positioning facilitates the compound's role in drug discovery efforts, materials science research, and fundamental organic chemistry investigations.

The maintenance of detailed spectroscopic and analytical data within these libraries supports reproducible research and enables accurate compound identification across different research groups. The standardized SMILES notation and International Chemical Identifier strings ensure unambiguous communication of the compound's structure across various computational and database systems, supporting modern approaches to chemical informatics and molecular design.

Properties

IUPAC Name |

5-fluoro-2-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-3-4-11(9(7-10)8-14)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRGDCGSEJEBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C) to facilitate the reduction of the nitro group to an amine, followed by cyclization to form the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: 5-Fluoro-2-(pyrrolidin-1-yl)benzoic acid.

Reduction: 5-Fluoro-2-(pyrrolidin-1-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrolidine ring contribute to the compound’s binding affinity and selectivity. The aldehyde group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of biological pathways.

Comparison with Similar Compounds

5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde

- Molecular Formula: C₁₁H₁₂BrNO

- Molecular Weight : 254.12 g/mol

- Key Differences: The bromine atom at the 5-position enhances molecular weight and provides a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura).

- Applications : Suitable for palladium-catalyzed reactions to generate biaryl structures, which are common in drug discovery .

| Property | 5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde | 5-Bromo-2-(pyrrolidin-1-yl)benzaldehyde |

|---|---|---|

| Molecular Weight | 193.22 g/mol | 254.12 g/mol |

| Halogen Reactivity | Low (inert in cross-coupling) | High (usable in Suzuki reactions) |

| Synthetic Utility | Bioisostere in drug design | Intermediate for functionalization |

Heterocycle-Modified Analogues

5-Fluoro-2-(1H-pyrazol-1-yl)benzaldehyde

- Molecular Formula : C₁₀H₇FN₂O

- Molecular Weight : 190.17 g/mol

- Key Differences: Pyrazole, a five-membered aromatic ring with two nitrogen atoms, replaces pyrrolidine. The absence of a secondary amine reduces solubility in polar solvents compared to pyrrolidine derivatives.

- Applications : Used in coordination chemistry and as a ligand in metal-organic frameworks .

4-(Morpholin-1-yl)benzaldehyde

- Molecular Formula: C₁₁H₁₃NO₂

- Molecular Weight : 191.23 g/mol

- Key Differences :

- Morpholine’s oxygen atom increases polarity and hydrogen-bonding capability, enhancing aqueous solubility.

- The 4-position substitution may sterically hinder aldehyde reactivity compared to 2-substituted analogues.

- Applications : Employed in synthesizing hydrazones with anti-inflammatory activity .

| Property | This compound | 4-(Morpholin-1-yl)benzaldehyde |

|---|---|---|

| Heterocycle | Pyrrolidine (secondary amine) | Morpholine (ether and amine) |

| Solubility | Moderate (lipophilic) | High (due to oxygen atom) |

| Biological Activity | Potential CNS drug intermediate | Anti-inflammatory hydrazone precursor |

Positional Isomers and Functional Group Variants

5-Fluoro-2,4-dimethoxybenzaldehyde

- Molecular Formula : C₉H₉FO₃

- Molecular Weight : 184.17 g/mol

- Key Differences :

- Methoxy groups at 2- and 4-positions replace pyrrolidine, increasing steric hindrance and electron-donating effects.

- Lacks the amine functionality, limiting its utility in reactions requiring nucleophilic sites.

- Applications : Used in flavor and fragrance industries due to its aromatic profile .

2-(Piperidin-1-yl)benzaldehyde Derivatives

- Example : 4-(Piperidin-1-yl)benzaldehyde

- Molecular Formula: C₁₂H₁₅NO

- Key Differences :

- Piperidine’s six-membered ring introduces greater conformational flexibility and basicity compared to pyrrolidine.

- Enhanced steric bulk may reduce reaction rates in aldehyde-involved condensations .

Biological Activity

5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde is a compound with notable biological activity due to its unique structural features, including a fluorine atom and a pyrrolidinyl group. This article explores its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is CHFN. The presence of the fluorine atom at the 5-position of the benzene ring enhances its electronic properties, which can influence its interactions with biological targets. The pyrrolidinyl moiety may also contribute to its conformational stability and reactivity, making it a candidate for various biological investigations.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in inhibiting specific enzymes and modulating receptor activity.

Antimicrobial Properties

In vitro studies have shown that compounds with similar structures to this compound possess significant antibacterial and antifungal properties. For example, related pyrrolidine derivatives demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

| Compound Name | MIC (mg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.0048 | E. coli, Bacillus mycoides |

| Compound B | 0.0195 | E. coli |

| Compound C | 0.025 | S. aureus |

Cytotoxicity Studies

The cytotoxic effects of this compound have been evaluated against L1210 mouse leukemia cells, where it exhibited potent inhibition of cell proliferation with IC values in the nanomolar range. This suggests a mechanism involving the release of active metabolites that may interfere with cellular processes .

The mechanism by which this compound exerts its effects is believed to involve the intracellular release of active forms that inhibit DNA synthesis or disrupt metabolic pathways. Studies indicate that the compound's structure allows it to interact effectively with key enzymes involved in these processes .

Synthesis Methods

Several synthetic routes have been developed for producing this compound, typically involving reactions between fluorinated benzaldehydes and pyrrolidine derivatives. Common reagents include potassium permanganate for oxidation and sodium borohydride for reduction.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in drug development:

- Anticancer Activity : A study demonstrated that derivatives similar to this compound showed significant anticancer properties against leukemia cell lines, indicating its potential as a lead compound for further development .

- Antimicrobial Applications : Another investigation into pyrrolidine derivatives revealed their effectiveness against resistant bacterial strains, suggesting that modifications to the structure could enhance their antimicrobial activity further .

Q & A

Q. What is a reliable laboratory-scale synthesis method for 5-Fluoro-2-(pyrrolidin-1-yl)benzaldehyde?

Methodological Answer: A high-yield synthesis involves nucleophilic aromatic substitution using 2-fluorobenzaldehyde and pyrrolidine. Key steps:

- Reagents : 2-fluorobenzaldehyde, pyrrolidine, potassium carbonate, DMF.

- Conditions : Heated at 150°C for 20 hours under inert atmosphere.

- Workup : Extract with ethyl acetate, wash with ammonium chloride, dry over MgSO₄, and concentrate under reduced pressure.

- Yield : 93% (reported as brown oil).

- Characterization : ¹H NMR (DMSO-d₆) shows peaks at δ 10.01 (aldehyde proton), 7.61–6.75 (aromatic protons), and 3.33–1.96 (pyrrolidine protons) .

| Parameter | Value/Description |

|---|---|

| Reaction Time | 20 hours |

| Solvent | DMF |

| Temperature | 150°C |

| Purification | Ethyl acetate extraction |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- ¹H NMR : Essential for verifying substituent positions (e.g., aldehyde proton at δ 10.01 and pyrrolidine protons at δ 3.33–1.96) .

- Elemental Analysis : Validate empirical formula (e.g., %N calculated: 7.99 vs. found: 7.5) .

- TLC Monitoring : Used to confirm reaction completion (Rf value comparison).

- Mass Spectrometry (MS) : Complementary to NMR for molecular weight confirmation.

Advanced Research Questions

Q. How do reaction temperature variations affect the yield and purity of this compound in nucleophilic aromatic substitution reactions?

Methodological Answer:

- Evidence : A patent application (EP 4 374 877 A2) tested temperatures from 35°C to 55°C for a related fluorobenzaldehyde derivative, though specific data were omitted .

- Recommendations :

- Low Temperatures (<40°C) : May result in incomplete substitution due to reduced reactivity.

- Optimal Range (45–55°C) : Balances reaction rate and side-product formation.

- Validation : Conduct small-scale trials with HPLC or GC-MS to quantify impurities (e.g., unreacted starting material or over-alkylated byproducts).

Q. How can researchers resolve contradictions in reported NMR data for this compound?

Methodological Answer:

- Case Study : The aldehyde proton in appears at δ 10.01 (DMSO-d₆), but solvent polarity and concentration can shift this signal.

- Strategies :

- Cross-Validation : Compare with deuterated chloroform (CDCl₃) spectra.

- Decoupling Experiments : Confirm coupling patterns (e.g., aromatic protons at δ 7.61–6.75).

- Independent Synthesis : Reproduce the protocol to verify reproducibility.

- Advanced Techniques : Use ¹³C NMR or 2D-COSY to resolve overlapping signals.

Q. What strategies optimize the selectivity of pyrrolidine incorporation in fluorinated benzaldehyde derivatives?

Methodological Answer:

- Steric and Electronic Factors :

- Electron-Deficient Rings : 5-Fluoro substitution enhances electrophilicity at the ortho position, favoring pyrrolidine attack .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to improve amine nucleophilicity.

- Competing Reactions :

- Byproduct Mitigation : Add molecular sieves to absorb water, minimizing hydrolysis of the aldehyde group.

- Kinetic Control : Shorter reaction times at higher temperatures may reduce side reactions.

Q. How should researchers design experiments to study the stability of this compound under varying storage conditions?

Methodological Answer:

- Experimental Design :

- Variables : Temperature (4°C vs. RT), light exposure, solvent (neat vs. in DMSO).

- Analysis Intervals : Test purity via HPLC at 0, 1, 3, and 6 months.

- Degradation Markers : Monitor aldehyde oxidation (e.g., carboxylic acid formation via IR or LC-MS).

- Reference : Stability studies for similar aldehydes recommend storage at –20°C under nitrogen .

Data Analysis & Contradiction Management

Q. How can discrepancies in elemental analysis results (e.g., %N) be addressed for this compound?

Methodological Answer:

- Root Causes : Moisture absorption, incomplete combustion, or sample inhomogeneity.

- Solutions :

- Drying : Purity samples via recrystallization or column chromatography.

- Alternative Methods : Use combustion analysis coupled with ion chromatography for accurate nitrogen quantification.

- Replicate Trials : Perform triplicate measurements to assess consistency .

Q. What computational methods support mechanistic studies of the nucleophilic aromatic substitution in this synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.